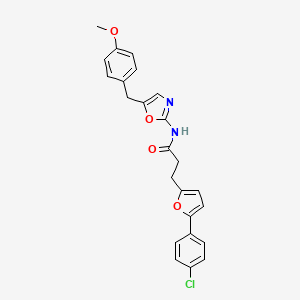

3-(5-(4-chlorophenyl)furan-2-yl)-N-(5-(4-methoxybenzyl)oxazol-2-yl)propanamide

Description

3-(5-(4-chlorophenyl)furan-2-yl)-N-(5-(4-methoxybenzyl)oxazol-2-yl)propanamide is a complex organic compound that features a furan ring, a chlorophenyl group, an oxazole ring, and a methoxybenzyl group

Properties

IUPAC Name |

3-[5-(4-chlorophenyl)furan-2-yl]-N-[5-[(4-methoxyphenyl)methyl]-1,3-oxazol-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O4/c1-29-19-8-2-16(3-9-19)14-21-15-26-24(31-21)27-23(28)13-11-20-10-12-22(30-20)17-4-6-18(25)7-5-17/h2-10,12,15H,11,13-14H2,1H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQNGZJIWZKJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CN=C(O2)NC(=O)CCC3=CC=C(O3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-chlorophenyl)furan-2-yl)-N-(5-(4-methoxybenzyl)oxazol-2-yl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan ring substituted with a chlorophenyl group. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.

Next, the oxazole ring is synthesized separately, often starting from an amino alcohol and a carboxylic acid derivative. The two fragments are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-chlorophenyl)furan-2-yl)-N-(5-(4-methoxybenzyl)oxazol-2-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield a furanone, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is , with a molecular weight of approximately 480.0 g/mol. The structure features a furan ring, a chlorophenyl group, and an oxazole moiety, which contribute to its biological activity.

Anticancer Properties

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. The presence of the furan and oxazole rings is believed to enhance the interaction with biological targets involved in cancer cell proliferation:

- Mechanism of Action : The compound may act by inhibiting specific enzymes or pathways crucial for tumor growth. For instance, studies on related thiazolidinone derivatives have shown that modifications in their structure can lead to improved anticancer efficacy against various cancer cell lines, including leukemia and breast cancer .

- Case Study : In one study, derivatives of thiazolidinones were synthesized and evaluated for their antiproliferative effects against human leukemia cells. The results demonstrated that certain structural modifications could enhance activity, with IC50 values indicating moderate to strong efficacy.

Antimicrobial Activity

In addition to anticancer effects, the compound may possess antimicrobial properties:

- Mechanism : Thiazolidinone derivatives are known for their ability to inhibit bacterial growth. Preliminary studies suggest that this compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

- Research Findings : Investigations into the antimicrobial activity of similar compounds have indicated promising results against various bacterial strains, warranting further exploration into their potential as antimicrobial agents .

Synthesis and Structural Characterization

The synthesis of 3-(5-(4-chlorophenyl)furan-2-yl)-N-(5-(4-methoxybenzyl)oxazol-2-yl)propanamide typically involves multi-step reactions utilizing commercially available reagents. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compound .

Research Implications and Future Directions

The promising biological activities of 3-(5-(4-chlorophenyl)furan-2-yl)-N-(5-(4-methoxybenzyl)oxazol-2-yl)propanamide suggest its potential as a lead compound for drug development:

- Further Studies : Continued research is needed to elucidate the exact mechanisms through which this compound exerts its effects. In-depth studies involving molecular docking and in vivo experiments will be crucial for understanding its therapeutic potential.

- Optimization : Structure-activity relationship (SAR) studies can guide modifications to enhance efficacy and reduce toxicity, paving the way for clinical applications.

Mechanism of Action

The mechanism of action of 3-(5-(4-chlorophenyl)furan-2-yl)-N-(5-(4-methoxybenzyl)oxazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and oxazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

3-(5-(4-chlorophenyl)furan-2-yl)-N-(5-(4-methoxyphenyl)oxazol-2-yl)propanamide: Similar structure but with a methoxyphenyl group instead of a methoxybenzyl group.

3-(5-(4-chlorophenyl)furan-2-yl)-N-(5-(4-methylbenzyl)oxazol-2-yl)propanamide: Similar structure but with a methylbenzyl group instead of a methoxybenzyl group.

Uniqueness

The presence of both the furan and oxazole rings in 3-(5-(4-chlorophenyl)furan-2-yl)-N-(5-(4-methoxybenzyl)oxazol-2-yl)propanamide makes it unique compared to other compounds. These rings contribute to its potential biological activity and its ability to participate in various chemical reactions.

Biological Activity

The compound 3-(5-(4-chlorophenyl)furan-2-yl)-N-(5-(4-methoxybenzyl)oxazol-2-yl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 479.89 g/mol. The structure features a furan ring substituted with a chlorophenyl group and an oxazole moiety linked to a methoxybenzyl group, which contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. The minimum inhibitory concentration (MIC) values were assessed against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

These results indicate that the compound exhibits significant antimicrobial properties, particularly against E. coli and S. aureus, suggesting its potential use in treating infections caused by these pathogens .

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory assays. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines in activated macrophages, which is critical in managing inflammatory responses .

Anticancer Properties

In cancer research, the compound was evaluated for its cytotoxic effects on various cancer cell lines. Notably, it demonstrated selective toxicity towards breast cancer cells (MCF-7) with an IC50 value significantly lower than that observed for normal fibroblast cells, indicating a favorable therapeutic index.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| Normal Fibroblasts | >100 |

This selectivity suggests that the compound may be developed further as a targeted anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The presence of the oxazole moiety is believed to interfere with key metabolic pathways in pathogens and cancer cells.

- Modulation of Signaling Pathways : It may affect signaling pathways involved in inflammation and cell proliferation, leading to reduced inflammatory responses and inhibited tumor growth.

- Interaction with Cellular Targets : The chlorophenyl and methoxybenzyl groups enhance lipophilicity, allowing better membrane permeability and interaction with intracellular targets.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against multi-drug resistant strains of E. coli showed a promising reduction in bacterial load when administered in vitro, supporting its potential use as an alternative antimicrobial agent .

- Case Study on Cancer Cell Lines : Research involving the treatment of MCF-7 cells with varying concentrations of the compound revealed significant apoptosis induction at concentrations above 10 µM, highlighting its potential role in cancer therapy .

Q & A

How can the synthetic route for 3-(5-(4-chlorophenyl)furan-2-yl)-N-(5-(4-methoxybenzyl)oxazol-2-yl)propanamide be optimized to improve yield and purity?

Advanced Research Focus:

Multi-step organic synthesis of such compounds often involves challenges in regioselectivity, purification, and stability of intermediates. For example, coupling the furan and oxazole moieties may require precise control of reaction conditions (e.g., temperature, pH, and catalysts) to avoid side reactions like over-oxidation or decomposition of sensitive functional groups .

- Methodological Recommendations:

- Use Suzuki-Miyaura cross-coupling for aryl-aryl bond formation, as demonstrated in structurally similar compounds (e.g., ).

- Employ orthogonal protecting groups for the amide and methoxybenzyl functionalities to prevent unwanted interactions during synthesis.

- Monitor reaction progress via HPLC or thin-layer chromatography (TLC) and purify intermediates using column chromatography or recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.